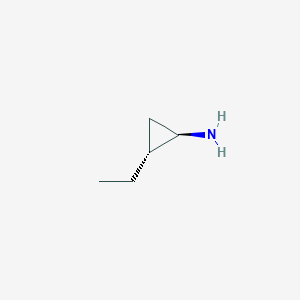

trans-2-Ethyl-cyclopropylamine

Description

Significance of the Cyclopropylamine (B47189) Moiety in Synthetic Chemistry

The cyclopropylamine moiety is a valuable structural motif in organic synthesis due to the unique combination of the highly strained cyclopropane (B1198618) ring and the reactive amino group. longdom.org The inherent ring strain of the cyclopropane ring, with its compressed bond angles of approximately 60°, significantly enhances its chemical reactivity. longdom.org This makes cyclopropylamines versatile intermediates in a variety of chemical transformations, including ring-opening reactions and cycloadditions. acs.org

The presence of the amine group imparts basicity and nucleophilicity to the molecule, allowing it to participate in a wide array of reactions such as substitutions and additions. longdom.org This dual reactivity makes cyclopropylamines important building blocks for creating more complex molecules. longdom.orgacs.org Consequently, they are utilized in the synthesis of fine chemicals, dyes, and fragrances. longdom.org Their unique electronic and steric properties also make them valuable in the development of specialty polymers and advanced coatings, contributing to materials with exceptional mechanical and thermal properties. longdom.org

The synthesis of cyclopropylamine derivatives has been a significant area of research, with numerous methods developed for their preparation. acs.org These methods include classical cyclopropanation techniques adapted to incorporate a nitrogen function, such as the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds with olefins. acs.org More recent advancements include Kulinkovich-type reactions of amides and nitriles, as well as metal-catalyzed C-H functionalization. acs.org

Table 1: Key Characteristics of the Cyclopropylamine Moiety

| Property | Description | Significance in Synthesis |

| Ring Strain | The three-membered ring has bond angles of ~60°, creating significant strain. | Enhances reactivity, enabling ring-opening and other transformations. longdom.org |

| Amino Group | The -NH2 group is basic and nucleophilic. | Allows for a wide range of substitution and addition reactions. longdom.org |

| Versatility | Combination of ring strain and amino group reactivity. | Serves as a versatile building block for complex molecules. longdom.orgacs.org |

| Stereochemistry | Substituents can be arranged in cis or trans configurations. | Influences the biological activity and physical properties of the molecule. |

Role of trans-Stereochemistry in Cyclopropylamine Derivatives

The spatial arrangement of substituents on the cyclopropane ring, known as stereochemistry, plays a critical role in determining the properties and biological activity of cyclopropylamine derivatives. The trans-stereochemistry, where substituents are located on opposite sides of the ring, is often thermodynamically favored over the cis isomer due to reduced steric hindrance.

In the context of medicinal chemistry, the trans configuration is frequently preferred as it can lead to more favorable interactions with biological targets and often results in fewer side effects compared to the corresponding cis isomer. google.com For instance, in the case of 2-phenylcyclopropylamine, the (-)-trans-enantiomer was found to have a comparable therapeutic effect to the racemic mixture but with substantially fewer side effects. google.com

The synthesis of trans-2-substituted cyclopropylamines with high diastereoselectivity is a key challenge and an active area of research. chemrxiv.org Various synthetic methods have been developed to achieve this, including the Kulinkovich–de Meijere and Kulinkovich–Szymoniak reactions, the Curtius rearrangement of cyclopropyl (B3062369) acyl azides, and metal-catalyzed cyclopropanations. chemrxiv.org Recent research has demonstrated a method for synthesizing trans-2-substituted cyclopropylamines from α-chloroaldehydes, which proceeds through the trapping of an electrophilic zinc homoenolate with an amine followed by ring closure. researchgate.netacs.org It has also been noted that cis/trans-isomerization can be influenced by the presence of zinc halide salts, a process that can be controlled by the addition of a polar aprotic cosolvent. chemrxiv.orgresearchgate.net

Crystallographic studies of related phenylcyclopropane derivatives have shown that trans isomers generally exhibit more favorable packing arrangements in the solid state due to reduced intermolecular steric conflicts. This allows for better accommodation of hydrogen bonding networks involving the amine group while permitting optimal van der Waals interactions between other parts of the molecule.

Overview of Academic Research Trajectories for trans-2-Substituted Cyclopropylamines

Academic research on trans-2-substituted cyclopropylamines has been driven by their prevalence in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net A significant focus of this research has been the development of stereoselective synthetic methods to produce these compounds with high purity and yield. chemrxiv.orgresearchgate.net

One major research trajectory involves the use of metal homoenolate chemistry. scholaris.ca For example, researchers have developed a method for the synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes with high diastereoselectivity. researchgate.netscholaris.ca This reaction involves the formation of a zinc homoenolate intermediate that is then trapped by an amine. researchgate.net

Another active area of investigation is the application of these compounds in medicinal chemistry. The 2-arylcyclopropylamine (ACPA) motif, for instance, is found in many biologically active compounds. researchgate.net Research has focused on synthesizing various derivatives and evaluating their biological activities. For example, a series of trans-2-(indol-3-yl)cyclopropylamine derivatives were synthesized and tested for their affinity at serotonin (B10506) receptors, with some compounds showing high affinity for the 5-HT2C receptor. nih.gov This highlights the potential for developing selective receptor agonists by modifying the substituents on the cyclopropylamine scaffold. nih.gov

Furthermore, biocatalysis is emerging as a powerful tool for the synthesis of key cyclopropane intermediates. nsf.gov Engineered enzymes have been used for the highly stereoselective synthesis of cyclopropane precursors to important pharmaceutical compounds. nsf.gov

The development of novel catalytic systems for cyclopropanation is also a key research direction. This includes copper-catalyzed aminoboration of methylenecyclopropanes to produce (borylmethyl)cyclopropylamines in a highly regio- and diastereoselective manner. acs.org These borylated products can then be further transformed into various trans-2-substituted cyclopropylamine derivatives. acs.org

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-ethylcyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-4-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAZWKJNMLLGPKV-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H]1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

85.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Trans 2 Ethyl Cyclopropylamine and Analogs

Strategies for Diastereoselective Synthesis of trans-2-Substituted Cyclopropylamines

Achieving high diastereoselectivity in the synthesis of trans-2-substituted cyclopropylamines remains a key challenge. chemrxiv.org Various methods have been developed to address this, with zinc-mediated approaches and metal-catalyzed cyclopropanations being particularly prominent.

Zinc-Mediated Approaches from α-Chloroaldehydes

A highly diastereoselective method for synthesizing trans-2-substituted cyclopropylamines utilizes readily available α-chloroaldehydes. acs.orgnih.gov This reaction proceeds through a zinc homoenolate intermediate, which is subsequently trapped by an amine and undergoes ring closure to form the cyclopropylamine (B47189). acs.orgchemrxiv.orgchemrxiv.org

The core of this methodology lies in the behavior of zinc homoenolates. While traditionally viewed as nucleophiles for β-functionalization of carbonyl compounds, recent studies have demonstrated their capacity to react as electrophiles. nih.govblogspot.comresearchgate.net In the presence of a nucleophilic amine, the zinc homoenolate, generated from the α-chloroaldehyde, acts as an electrophilic carbonyl equivalent. chemrxiv.orgnih.gov This trapping of the electrophilic zinc homoenolate by an amine, followed by a subsequent ring closure, yields the desired cyclopropylamine. acs.orgnih.govchemrxiv.org This strategy has been successfully applied to the synthesis of GSK2879552, a lysine demethylase 1 inhibitor. nih.gov

The reaction can be initiated by treating an α-chloroaldehyde with a diorganozinc reagent, such as bis(iodozincio)methane, to form the zinc homoenolate. The addition of an amine to this intermediate triggers the key trapping and cyclization steps. chemrxiv.org

A critical observation in this synthetic route is the role of zinc halide salts in the isomerization of the cyclopropylamine product. acs.orgnih.govchemrxiv.org The presence of certain zinc salts can lead to a reversible ring-opening of the cyclopropylamine, resulting in an equilibrium mixture of cis and trans diastereomers and consequently, lower diastereoselectivity. acs.orgchemrxiv.org In the absence of a strongly coordinating solvent, this isomerization process leads to the thermodynamic mixture of isomers, which is approximately a 5:1 ratio of trans to cis. acs.org

This isomerization is believed to proceed through a 1,2-hydride shift mechanism, a process that has been observed in the isomerization of cyclopropyl (B3062369) ethers in the presence of zinc iodide. rsc.org The Lewis acidity of the zinc halide salt facilitates the ring opening, allowing for the interconversion of the diastereomers.

To suppress the undesired isomerization and enhance the diastereoselectivity for the trans product, the addition of polar aprotic cosolvents is crucial. acs.orgnih.govchemrxiv.org Solvents such as dimethylformamide (DMF) have been shown to inhibit the zinc salt-mediated ring-opening process. acs.orgchemrxiv.org

The beneficial effect of these cosolvents is not primarily due to an increase in solvent polarity. chemrxiv.org Instead, it is proposed that these Lewis basic solvents coordinate to the zinc(II) center, thereby reducing its ability to facilitate the ring-opening and subsequent epimerization of the cyclopropylamine product. chemrxiv.org This is supported by the observation that coordinatively saturated zinc(II) sources, like ZnCl2·TMEDA and ZnCl2·2DMF, also help in preventing product epimerization. chemrxiv.org The use of such cosolvents has been shown to significantly improve the diastereomeric ratio to greater than 20:1 in favor of the trans isomer. acs.orgchemrxiv.org

Table 1: Effect of Cosolvents on Diastereoselectivity

| Entry | Cosolvent | Diastereomeric Ratio (trans:cis) |

|---|---|---|

| 1 | None | ~5:1 |

| 2 | DMF | >20:1 |

| 3 | Acetonitrile | 7.1:1 |

Data derived from studies on the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes. The diastereomeric ratio was determined by 1H NMR. acs.orgchemrxiv.org

Metal-Catalyzed Cyclopropanation Reactions

Metal-catalyzed cyclopropanation reactions represent another important avenue for the synthesis of cyclopropylamines. researchgate.netresearchgate.net These reactions typically involve the reaction of an alkene with a metal carbenoid species. wikipedia.org Transition metals like rhodium and copper are commonly used catalysts for these transformations. wikipedia.org

The Simmons-Smith reaction is a classic and widely used method for cyclopropanation. wikipedia.orgpurdue.edunih.gov It involves an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, which reacts with an alkene in a stereospecific manner to form a cyclopropane (B1198618). wikipedia.org The configuration of the double bond is preserved in the product. wikipedia.org

While the traditional Simmons-Smith reaction is not a direct method for synthesizing cyclopropylamines, adaptations of this chemistry can be envisioned. The development of methods to incorporate an amino group or a precursor functionality during or after the cyclopropanation step is an area of active research. The Furukawa modification, which uses diethylzinc in place of the zinc-copper couple, offers increased reactivity. wikipedia.org

The challenge lies in adapting the Simmons-Smith reaction, which is effective for unfunctionalized alkenes, to include the nitrogen functionality required for cyclopropylamines. wikipedia.org The development of new catalytic systems and reagents that can mediate the direct cyclopropanation of enamines or other nitrogen-containing alkenes would be a significant advancement in this area.

Kulinkovich Reactions (Kulinkovich-de Meijere, Kulinkovich-Szymoniak)

The Kulinkovich reaction and its modifications have emerged as powerful tools for the synthesis of cyclopropylamines. organic-chemistry.orgacsgcipr.org These reactions typically involve the titanium-mediated cyclopropanation of amides or nitriles.

The Kulinkovich-de Meijere reaction allows for the preparation of cyclopropylamines from the reaction of Grignard reagents with N,N-dialkylamides in the presence of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide. organic-chemistry.org The reaction proceeds through the formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst. organic-chemistry.orgwikipedia.org This intermediate then reacts with the amide. A key feature of this reaction is that the dialkylamino group is a poor leaving group, which prevents ring contraction and instead leads to the formation of the cyclopropylamine product. organic-chemistry.org While stoichiometric amounts of the titanium reagent generally provide better yields, catalytic versions are also known. organic-chemistry.orgorganic-chemistry.org The use of methyltitanium triisopropoxide can improve yields, especially when using valuable Grignard reagents as only one equivalent is required. organic-chemistry.org

The Kulinkovich-Szymoniak reaction is a modification that provides a route to primary cyclopropylamines from nitriles. organic-chemistry.orgorganic-chemistry.org This method utilizes a Grignard reagent and a stoichiometric amount of titanium(IV) isopropoxide, followed by treatment with a Lewis acid. organic-chemistry.org The initial titanacyclopropane intermediate reacts with the nitrile to form an azatitanacycle. Subsequent Lewis acid activation is crucial for the efficient conversion of this intermediate into the desired primary cyclopropylamine. organic-chemistry.org Without the Lewis acid, ketones are the predominant products. organic-chemistry.org The use of substituted Grignard reagents can lead to 1,2-disubstituted cyclopropylamines, often with moderate diastereoselectivity that can be improved through chromatographic separation. organic-chemistry.org

| Reaction Variant | Substrate | Key Reagents | Product Type | Key Features |

| Kulinkovich-de Meijere | N,N-dialkylamides | Grignard reagent, Ti(OiPr)₄ or MeTi(OiPr)₃ | Tertiary cyclopropylamines | Stoichiometric titanium reagent often gives higher yields. organic-chemistry.org |

| Kulinkovich-Szymoniak | Nitriles | Grignard reagent, Ti(OiPr)₄, Lewis acid | Primary cyclopropylamines | Lewis acid is essential for amine formation. organic-chemistry.org |

Ru(II)-Pheox-Catalyzed Asymmetric Cyclopropanation of Vinylcarbamates

Ruthenium(II)-Pheox catalyzed asymmetric cyclopropanation has been demonstrated as a highly effective method for synthesizing optically active cyclopropylamine derivatives. nih.govacs.orgacs.org This reaction involves the cyclopropanation of vinylcarbamates with diazoesters, catalyzed by a chiral Ru(II)-Pheox complex. nih.govacs.orgacs.org

This methodology offers excellent results in terms of yield, diastereoselectivity, and enantioselectivity. nih.govacs.orgacs.org For instance, the reaction of benzyl vinylcarbamate with a diazoester in the presence of a Ru(II)-Pheox catalyst can produce the corresponding protected cyclopropylamine in high yield (up to 99%) and with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (up to 96:4). nih.govacs.orgacs.org The choice of solvent and temperature can influence the outcome of the reaction, with room temperature often being optimal. acs.org The steric bulk of the diazoester can also affect the diastereoselectivity. acs.org This method represents a significant advancement in the direct and enantioselective synthesis of cyclopropylamines. acs.orgacs.org

| Catalyst System | Substrates | Yield | Diastereoselectivity (trans:cis) | Enantioselectivity (% ee) |

| Ru(II)-Pheox | Vinylcarbamates, Diazoesters | High (up to 99%) acs.orgacs.org | High (up to 96:4) nih.govacs.orgacs.org | Excellent (up to 99%) nih.govacs.orgacs.org |

Rh(II)-Catalyzed Asymmetric Cyclopropanation

Dirhodium(II) catalysts are well-established for their ability to catalyze cyclopropanation reactions. In the context of synthesizing cyclopropylamine analogs, Rh(II)-catalyzed reactions of diazo compounds with alkenes are of significant interest. The use of chiral dirhodium carboxylate catalysts allows for the enantioselective construction of the cyclopropane ring. nih.gov

Recent advancements have shown that chiral dirhodium(II) catalysts can effectively generate chiral Rh(II)-carbenes, which then undergo electrophilic aromatic substitution to achieve site-, regio-, diastereo-, and enantioselective aryl C–H bond cyclopropylation. nih.gov This strategy allows for the direct formation of cyclopropane rings from aromatic feedstocks. nih.gov The choice of the chiral ligand on the dirhodium catalyst is crucial for achieving high levels of stereocontrol. acs.orgresearchgate.net For example, the use of Rh₂(S-TCPTTL)₄ has been shown to be effective in the cyclopropanation of alkenes with diacceptor diazo compounds, yielding products that can be converted into enantiopure cyclopropane α- and β-amino acid derivatives. acs.orgresearchgate.net

| Catalyst | Reactants | Key Feature | Product Application |

| Chiral Dirhodium(II) Carboxylates | Alkenes, Diazo compounds | Enantioselective C-C bond formation nih.gov | Synthesis of chiral cyclopropylamines and amino acids acs.orgresearchgate.net |

| Rh₂(S-TCPTTL)₄ | Alkenes, Diacceptor diazo compounds | High diastereo- and enantioselectivity acs.orgresearchgate.net | Precursors to biologically relevant molecules acs.orgresearchgate.net |

Dirhodium(II)-Catalyzed Cycloaddition Reactions

Dirhodium(II) complexes also catalyze [3+2] cycloaddition reactions of N-arylaminocyclopropanes with alkynes. d-nb.infobeilstein-journals.orgnih.govnih.gov This reaction provides a convenient route to synthesize trans-cyclic β-amino acid derivatives. d-nb.infobeilstein-journals.org The reaction proceeds through the ring-opening of the N-arylaminocyclopropane, which is facilitated by the dirhodium(II) catalyst, to form a nitrogen-centered radical. d-nb.infonih.gov This radical intermediate is then trapped by the alkyne in a [3+2] cycloaddition manner. d-nb.infobeilstein-journals.orgnih.gov

The scope of this reaction has been explored with various alkyne derivatives. beilstein-journals.org However, alkynes containing heteroatoms that can coordinate strongly to the rhodium catalyst, such as pyridine and thiophene, may inhibit the reaction. d-nb.infonih.gov This methodology broadens the utility of cyclopropylamines as synthetic intermediates for the construction of more complex nitrogen-containing cyclic compounds. d-nb.infobeilstein-journals.org

| Catalyst | Substrates | Reaction Type | Product |

| Dirhodium(II) complex | N-arylaminocyclopropanes, Alkynes | [3+2] Cycloaddition | trans-Cyclic β-amino acid derivatives d-nb.infobeilstein-journals.org |

Rearrangement-Based Syntheses

Rearrangement reactions provide alternative pathways to cyclopropylamines, often starting from readily available cyclopropane-containing precursors.

Curtius Rearrangement of Cyclopropyl Acyl Azides

The Curtius rearrangement is a classic method for converting carboxylic acids into primary amines. nih.govwikipedia.org This reaction can be applied to the synthesis of cyclopropylamines by starting with a cyclopropanecarboxylic acid derivative. chemrxiv.orgnih.gov The process involves the conversion of the carboxylic acid to an acyl azide, which upon heating, rearranges to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.orgnih.govnrochemistry.com The resulting isocyanate can then be hydrolyzed to afford the primary cyclopropylamine. nih.govwikipedia.org

The rearrangement is believed to be a concerted process where the migrating group retains its configuration. wikipedia.org This stereospecificity is a key advantage for the synthesis of enantiomerically pure cyclopropylamines. The reaction is versatile and can be performed under relatively mild conditions. nih.govresearchgate.net

| Starting Material | Key Intermediate | Final Product | Key Features |

| Cyclopropanecarboxylic acid | Cyclopropyl acyl azide, Cyclopropyl isocyanate | Primary cyclopropylamine | Stereospecific, retention of configuration at the migrating carbon. wikipedia.org |

Favorskii-type Rearrangements

The Favorskii rearrangement is a base-catalyzed rearrangement of α-halo ketones that leads to carboxylic acid derivatives, which can then be converted to amines. wikipedia.orgadichemistry.com When applied to cyclic α-halo ketones, this rearrangement results in ring contraction. wikipedia.orgadichemistry.com The mechanism is thought to involve the formation of a cyclopropanone intermediate, which is then opened by a nucleophile. wikipedia.orgadichemistry.com

While not a direct synthesis of amines, the Favorskii rearrangement can be a key step in a multi-step sequence to access cyclopropylamine derivatives. For example, a larger ring containing an α-halo ketone moiety can be contracted to a cyclopropanecarboxylic acid derivative, which can then be converted to the corresponding cyclopropylamine via a reaction like the Curtius rearrangement. A variation known as the quasi-Favorskii rearrangement can also be used to synthesize highly substituted cyclopropanes from α,α-dichlorocyclobutanols. researchgate.net

| Starting Material | Intermediate | Product of Rearrangement | Potential Application |

| α-Halo ketone | Cyclopropanone | Carboxylic acid derivative | Ring contraction to form cyclopropanecarboxylic acid precursors for subsequent conversion to cyclopropylamines. wikipedia.orgadichemistry.com |

Photochemical Rearrangements (e.g., N-Cyclopropylimine-1-pyrroline Photorearrangement)

Photochemical rearrangements offer a unique pathway to cyclopropylamine precursors. A notable example is the photochemically induced aza-(vinylcyclopropane-cyclopentene) rearrangement, which converts N-cyclopropylimines into 1-pyrrolines. This reaction proceeds regiospecifically, allowing for the placement of hydrogen, alkyl, or aryl groups at various positions within the system. The mechanism involves the generation of a transient, non-equilibrated diradical in an excited state. The subsequent decay of this intermediate leads to the formation of the pyrroline ring system. The efficiency and outcome of the reaction are influenced by the substitution pattern on the cyclopropane ring and the imine moiety.

Thiomethylimidate Cyclopropane Rearrangement

While specific literature detailing the thiomethylimidate cyclopropane rearrangement for the direct synthesis of trans-2-Ethyl-cyclopropylamine is not prevalent, rearrangements of this class are known in organic synthesis. These reactions typically involve the nih.govchemrxiv.org-sigmatropic rearrangement of an allylic sulfur ylide, generated from a thiomethylimidate precursor. The application of such a strategy to cyclopropane synthesis would likely involve a substrate where the imidate and a suitable leaving group are positioned to facilitate the formation of a cyclopropane ring through an intramolecular cyclization cascade following the initial rearrangement. This approach remains a more theoretical or specialized route compared to more established methods.

Reductive Approaches

Reductive methods provide a straightforward route to cyclopropylamines from appropriately functionalized precursors.

A powerful strategy for synthesizing cyclopropylamines involves the reduction of nitrocyclopropanes. Nitro-substituted cyclopropanes can be synthesized through various means, including the Michael Initiated Ring Closure (MIRC) of nitroalkenes with suitable nucleophiles. nih.gov For instance, the reaction between a nitroalkene and a malonic ester derivative, followed by a base-promoted ring closure, yields a functionalized nitrocyclopropane. This nitro group, being a strong electron-withdrawing group, can then be reduced to the corresponding primary amine using standard reducing agents like catalytic hydrogenation (e.g., H₂ over a metal catalyst like Palladium or Nickel), or chemical reducing agents like iron in acidic medium. This two-step sequence provides a versatile entry to a wide range of substituted cyclopropylamines. nih.gov

| Precursor Class | Key Reaction | Reducing Agents | Product |

| Nitrocyclopropanes | Reduction of nitro group | H₂/Pd, Fe/HCl, Zn/HCl | Cyclopropylamine |

Electro-Induced Synthesis (e.g., Hofmann Rearrangement)

Electrosynthesis has emerged as a green and efficient alternative to classical chemical methods. The electro-induced Hofmann rearrangement allows for the practical synthesis of cyclopropylamines from readily available cyclopropyl amides. thieme-connect.comresearchgate.net This method avoids the use of corrosive and toxic halogens typically required in the traditional Hofmann rearrangement. youtube.com The reaction is carried out in an undivided electrochemical cell under galvanostatic conditions, often with sodium bromide as a mediator. This process converts a range of cyclopropyl amides into the corresponding amines or carbamates in moderate to excellent yields. thieme-connect.comresearchgate.net The electrochemical approach is valued for its operational simplicity and for minimizing chemical waste. researchgate.net

| Substrate | Conditions | Additive | Yield (%) | Reference |

| Cyclopropyl amides | Galvanostatic, Undivided Cell | NaBr | 23-94 | thieme-connect.comresearchgate.net |

Biocatalytic Methods for Stereoselective Cyclopropanation

Biocatalysis offers an environmentally benign and highly selective method for creating chiral cyclopropanes. Engineered enzymes, particularly repurposed heme proteins like myoglobin and cytochrome P450, have been developed to catalyze asymmetric cyclopropanation reactions. rug.nl These biocatalysts facilitate carbene transfer from a diazo compound to an alkene with exceptional stereocontrol. Another approach involves engineering cofactor-independent enzymes, such as 4-oxalocrotonate tautomerase, to catalyze the nucleophilic addition of reagents like diethyl 2-chloromalonate to α,β-unsaturated aldehydes, yielding cyclopropanes with high diastereo- and enantiopurity. nih.govrug.nl These enzymatic methods are highly valuable for producing enantiomerically pure cyclopropane building blocks for the pharmaceutical industry. nih.gov

| Enzyme Class | Reaction Type | Key Feature | Stereoselectivity |

| Engineered Heme Proteins | Carbene Transfer | Utilizes diazo reagents | High enantioselectivity |

| Engineered Tautomerase | Nucleophilic Addition/Cyclization | Cofactor-independent | High diastereo- and enantiopurity |

Enantioselective Synthesis of Chiral Cyclopropylamine Derivatives

The demand for enantiomerically pure cyclopropylamines in medicinal chemistry has driven the development of numerous asymmetric synthetic strategies. longdom.org

One prominent approach is the diastereoselective synthesis from α-chloroaldehydes. This method involves the formation of a zinc homoenolate intermediate, which is then trapped by an amine, followed by a ring-closure to generate the trans-2-substituted cyclopropylamine with high diastereoselectivity. chemrxiv.orgnih.govacs.org The addition of polar aprotic cosolvents can prevent a reversible ring-opening process, thereby preserving the high diastereomeric ratio. acs.orgchemrxiv.org

Biocatalytic reductive amination is another powerful tool. Native or engineered amine dehydrogenases (AmDHs) and reductive aminases (RedAms) can convert cyclopropyl ketones into chiral cyclopropylamines with high enantiomeric excess. frontiersin.orgnih.gov These enzymes offer a sustainable route to optically active amines, which are crucial precursors for many pharmaceuticals. frontiersin.orgnih.gov

Furthermore, chemoenzymatic strategies combine the high selectivity of biocatalysis with the versatility of chemical synthesis. For example, an engineered enzyme can be used to produce a chiral cyclopropane core with a functional handle, such as a boronate ester. acs.org This intermediate can then be subjected to a variety of chemical transformations, such as Suzuki-Miyaura coupling, to generate a diverse library of enantiopure cyclopropane-containing compounds. acs.orgorganic-chemistry.org This diversity-oriented approach is particularly valuable in the early stages of drug discovery. acs.org

Asymmetric Catalysis with Redox-Active Diazocompounds

A sophisticated approach to enantioselective cyclopropanation involves the use of redox-active diazocompounds in conjunction with chiral catalysts. diva-portal.orgnih.gov This method leverages the unique reactivity of redox-active esters to facilitate asymmetric carbene transfer. The process allows for the sequential and controlled functionalization of a single carbon atom, leading to highly enantioenriched cyclopropane products. acs.org

Ruthenium and rhodium complexes are commonly employed as catalysts in these transformations. For instance, electron-rich metallacyclic ruthenium catalysts have been shown to be effective in combination with N-hydroxypythalimide (NHPI) diazoacetate for the cyclopropanation of a wide range of alkenes, including challenging aliphatic olefins. chemrxiv.org This system exhibits high selectivity for cyclopropanation over competing dimerization pathways. chemrxiv.org The redox-active leaving group in the diazo reagent enhances both the reactivity and selectivity of the carbene transfer, enabling high enantioselectivities that are independent of the electronic properties of the transferred functional groups. nih.gov This unified approach simplifies the synthesis of functionalized cyclopropanes, which previously required bespoke methods for different target molecules. nih.gov

The mechanism involves the catalyst-mediated decomposition of the diazocompound to form a metal-carbene intermediate, which then reacts with an olefin to generate the cyclopropane ring. The chiral ligands on the metal center control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

Table 1: Asymmetric Cyclopropanation with Redox-Active Diazocompounds

| Catalyst | Olefin Substrate | Diazocompound | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| RuL1 | Styrene | NHPI-DA | 95 | >20:1 | 98 | chemrxiv.org |

| RuL1 | 1-Hexene | NHPI-DA | 72 | 10:1 | 95 | chemrxiv.org |

| RuL1 | Vinyltrimethylsilane | NHPI-DA | 41 | >20:1 | 96 | chemrxiv.org |

| [Rh₂(S-PTTL)₄] | Styrene | Aryldiazoacetate | 99 | - | 97 | acs.org |

NHPI-DA: N-hydroxypythalimide diazoacetate

Chiral Resolving Agents and Recrystallization

Classical resolution via the formation of diastereomeric salts remains a widely used method for obtaining enantiomerically pure cyclopropylamines, particularly in industrial settings. researchgate.net This technique involves reacting a racemic mixture of the amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional recrystallization.

A relevant example is the resolution of trans-2-phenylcyclopropylamine, a close analog of this compound. In this process, racemic trans-2-phenylcyclopropylamine is treated with an enantiomerically pure form of tartaric acid. The resulting diastereomeric tartrate salts are then separated based on their differential solubility in a suitable solvent system. After separation, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.

The efficiency of this method is dependent on several factors, including the choice of resolving agent, the solvent system used for recrystallization, and the temperature at which crystallization occurs. While this method has the disadvantage of a theoretical maximum yield of 50% for the desired enantiomer from the racemate, the undesired enantiomer can often be racemized and recycled.

Catalytic Asymmetric Intermolecular [3+2] Cycloaddition

Catalytic asymmetric intermolecular [3+2] cycloaddition reactions of cyclopropylamines with olefins have emerged as a powerful tool for the synthesis of chiral cyclopentylamines. acs.orgnih.gov These reactions are often mediated by visible-light photoredox catalysis, which allows for the generation of reactive intermediates under mild conditions. nih.gov

In a typical transformation, an N-arylcyclopropylamine is oxidized by a photoexcited catalyst to form a nitrogen-centered radical cation. nih.gov This intermediate undergoes a ring-opening to generate a distonic radical cation, which then adds to an electron-deficient olefin. The resulting carbon-centered radical is subsequently reduced, and a 5-exo cyclization affords the cyclopentylamine product. acs.org

The enantioselectivity of the reaction is controlled by a chiral catalyst, often a chiral phosphoric acid, which acts as a hydrogen-bonding catalyst. nih.govresearchgate.net This dual-catalyst system, combining a photoredox catalyst with a chiral catalyst, enables the construction of highly functionalized cyclopentylamines with excellent yields, diastereoselectivities, and enantioselectivities. nih.gov The reaction tolerates a wide variety of functional groups on both the cyclopropylamine and the olefin partner. nih.gov

Table 2: Catalytic Asymmetric Intermolecular [3+2] Cycloaddition of N-Arylcyclopropylamines

| Photocatalyst | Chiral Catalyst | Olefin | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| DPZ | SPINOL-derived CPA | 2-Aryl Acrylate | up to 92 | >20:1 | up to 96 | researchgate.net |

| Ru(bpz)₃₂ | - | Styrene | 85 | 3:2 | - | nih.gov |

| QXPT-NPh | - | Alkyl-substituted alkene | good | - | - | nih.gov |

DPZ: Dipyrido[3,2-a:2',3'-c]phenazine; CPA: Chiral Phosphoric Acid

Engineered Myoglobin Catalysts for Stereoselective Cyclopropanation

Biocatalysis offers a highly efficient and selective approach to the synthesis of chiral cyclopropanes. nih.gov Engineered variants of the heme-containing protein myoglobin (Mb) have been developed as catalysts for asymmetric intermolecular cyclopropanation reactions. jst.go.jp These biocatalysts exhibit high stereoselectivity, a broad substrate scope, and robustness, making them suitable for preparative-scale synthesis. nih.gov

The reaction mechanism involves the myoglobin-catalyzed decomposition of a diazo compound, such as ethyl diazoacetate (EDA), to generate a heme-bound carbene species. nih.govresearchgate.net This reactive intermediate then transfers the carbene moiety to an olefin substrate, forming the cyclopropane ring. The protein scaffold of the engineered myoglobin creates a chiral environment around the active site, which directs the approach of the substrate and controls the stereochemical outcome of the reaction. nih.govresearchgate.net

By modifying the amino acid residues in the active site of myoglobin through rational design and directed evolution, catalysts have been created that can produce cyclopropanes with excellent diastereo- and enantioselectivity (up to >99% de and ee). researchgate.netresearchgate.net These engineered myoglobins can catalyze the cyclopropanation of a wide range of vinylarenes and other olefins with various carbene donors, including diazoesters, diazoketones, and diazoacetonitrile. nih.govnih.gov

Table 3: Engineered Myoglobin-Catalyzed Stereoselective Cyclopropanation

| Myoglobin Variant | Olefin Substrate | Carbene Donor | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Mb(H64V,V68A) | p-chlorostyrene | Diazoacetonitrile | 86 | 99.9 | 99.9 | nih.gov |

| Mb(H64V,V68A) | Styrene | EDA | 92 | >98 | 98 (1S,2S) | nih.gov |

| Mb(H64G,V68A) | Styrene | Diazoketone | 54 | 99 | 99 | nih.gov |

| Mb(H64V,V68A) | CHF₂-substituted styrene | EDA | good | 93-99 | 90-99 (1R,2S) | nih.gov |

EDA: Ethyl Diazoacetate

Synthesis of Specifically Substituted this compound Analogs

The synthetic methodologies described above can be applied to the preparation of a wide range of specifically substituted cyclopropylamine analogs. The phenyl and indolyl substituted analogs are of particular interest due to their prevalence in bioactive molecules.

Synthesis of trans-2-Phenylcyclopropylamine Derivatives

trans-2-Phenylcyclopropylamine, also known as tranylcypromine (B92988), is a well-known monoamine oxidase inhibitor. google.com Several synthetic routes to this compound and its derivatives have been developed. A common approach begins with the cyclopropanation of styrene. nih.gov

One established method involves the reaction of styrene with ethyl diazoacetate to form a mixture of cis- and trans-ethyl 2-phenylcyclopropanecarboxylate. google.com The trans isomer is favored, and the ratio can be further enhanced by isomerizing the cis ester to the more stable trans form using a base such as sodium ethoxide. google.com The resulting trans-ester is then hydrolyzed to the corresponding carboxylic acid, which is converted to the amine via a Curtius rearrangement. nih.gov

Alternative cyclopropanation strategies include the use of the Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) or a Wadsworth-Emmons reaction with styrene epoxide. nih.gov These methods also typically yield the trans-adduct as the major product. Subsequent functional group transformations are then employed to introduce the amine functionality. Modifications to the phenyl ring of styrene can be made prior to cyclopropanation to access a variety of substituted trans-2-phenylcyclopropylamine derivatives. nih.gov

Synthesis of trans-2-(indol-3-yl)cyclopropylamine Derivatives

trans-2-(indol-3-yl)cyclopropylamines are rigid analogs of tryptamine and are of interest for their potential interactions with serotonin (B10506) receptors. nih.gov The synthesis of these compounds often starts from readily available indole derivatives.

A stereoselective synthesis has been reported that begins with 3-indoleacetonitrile. researchgate.net This starting material can be elaborated to introduce the cyclopropane ring. For example, a MeTi(Oi-Pr)₃-mediated cyclopropanation of 3-indolyl acetonitriles has been used to construct the cyclopropylamine unit. researchgate.net The stereoselectivity of the cyclopropanation can be controlled to favor the desired trans isomer. Further chemical modifications, such as N-alkylation or substitution on the indole ring, can be performed to generate a library of diverse trans-2-(indol-3-yl)cyclopropylamine derivatives. nih.govacs.org

Synthesis of trans-2-(Trifluoromethyl)cyclopropylamine

The synthesis of trans-2-(Trifluoromethyl)cyclopropylamine, a valuable building block in medicinal chemistry, has been approached through various methodologies, with a focus on improving safety and efficiency. thieme-connect.com Early methods involved the use of highly toxic reagents, prompting the development of safer and more scalable synthetic routes. thieme-connect.com

One of the initial synthetic pathways to trans-2-(Trifluoromethyl)cyclopropylamine started from trans-2-(nitro)cyclopropanecarboxylic acid. thieme-connect.com In this process, the carboxylic acid group was converted to a trifluoromethyl group using sulfur tetrafluoride, followed by the reduction of the nitro group to the desired amine. thieme-connect.com However, the high toxicity and demanding handling requirements of sulfur tetrafluoride limited the practical application of this method. thieme-connect.comresearchgate.net

The key intermediates and their yields in this safer synthetic route are detailed below.

| Step | Intermediate | Reagents | Yield |

| 1 | tert-Butyl [2-(Trifluoromethyl)cyclopropyl]carbamate | Diphenyl phosphorazidate, Et3N, t-BuOH | Not specified |

| 2 | trans-2-(Trifluoromethyl)cyclopropylamine hydrochloride | 1 M HCl | 63% (overall) |

Further advancements in the synthesis of related structures include the development of an enantioselective copper-catalyzed cyclopropanation. nih.govacs.orgacs.org This method utilizes trifluorodiazoethane in the presence of alkenyl boronates to produce 2-substituted-3-(trifluoromethyl)cyclopropylboronates with a high degree of stereocontrol. nih.govacs.orgacs.org These boronate intermediates are versatile and can be transformed into a variety of functional groups, providing a pathway to novel trifluoromethylated analogues of trans-2-arylcyclopropylamines. nih.govacs.orgacs.org Another related method involves the use of Suzuki reactions with trans-2-(Trifluoromethyl)cyclopropylboronic acid N-methyliminodiacetic acid (MIDA) ester to create various trans-2-(trifluoromethyl)cyclopropyl products. nih.gov

Reaction Mechanisms and Chemical Transformations of Trans 2 Ethyl Cyclopropylamine Derivatives

Cyclopropane (B1198618) Ring-Opening Reactions

Ring-opening reactions are characteristic of cyclopropane-containing molecules, driven by the release of approximately 27 kcal/mol of strain energy. In derivatives of trans-2-ethyl-cyclopropylamine, these reactions can be triggered under various conditions, providing valuable synthetic routes to functionalized acyclic amines.

Electrophilic Cleavage of Cyclopropane Bonds

Under acidic or electrophilic conditions, the cyclopropane ring of an aminocyclopropane derivative can be cleaved. The protonated amine group acts as a strong electron-withdrawing group, which profoundly influences the course of the reaction. Studies on the closely related compound, trans-2-phenylcyclopropylamine, provide significant insight into the mechanisms likely to govern the reactivity of its ethyl-substituted counterpart.

The regioselectivity of electrophilic ring-opening in 2-substituted cyclopropylamines is a critical aspect, determining which carbon-carbon bond of the ring is broken. Two primary pathways are possible: cleavage of the bond adjacent to the amino group (vicinal C1-C2 bond) or cleavage of the bond opposite the amino group (distal C2-C3 bond).

In the case of trans-2-phenylcyclopropylamine hydrochloride, experimental evidence shows that electrophilic ring-opening in superacidic media occurs with high regioselectivity at the distal (C2-C3) bond. nih.gov This outcome is attributed to the powerful σ-withdrawing effect of the ammonium group (-NH3+), which weakens the distal bond. Furthermore, charge-charge repulsion effects in the transition state are believed to favor the cleavage of the bond furthest from the positively charged nitrogen atom. nih.govresearchgate.net In contrast, cleavage of the vicinal bond would lead to a less stable intermediate due to the proximity of two positive charges.

| Bond Cleavage Type | Position | Governing Factors | Typical Outcome for 2-Aminocyclopropyl Derivatives |

|---|---|---|---|

| Vicinal | C1-C2 | Stabilization by π-acceptor substituents at C1. | Less favored in the absence of strong π-acceptors. |

| Distal | C2-C3 | σ-withdrawing effect of the C1-substituent (e.g., -NH3+); charge-charge repulsion in the transition state. | Observed as the major pathway in superacidic media. nih.gov |

The electronic nature of substituents on the cyclopropane ring is a key determinant of the ring-opening mechanism and its regioselectivity. Substituents are broadly classified as π-acceptors or σ-acceptors.

π-Acceptor Groups: Substituents with low-lying unoccupied π-orbitals, such as carbonyl or nitro groups, are strong π-acceptors. Theoretical studies suggest that these groups interact with the 3e' orbital of the cyclopropane ring. This interaction weakens and lengthens the vicinal (C1-C2) bonds, promoting their heterolytic cleavage to form a zwitterionic intermediate. nih.gov For example, an amide derivative of 2-phenylcyclopropane carboxylic acid undergoes ring opening exclusively via cleavage of the vicinal C1-C2 bond. nih.gov

σ-Acceptor Groups: The protonated amino group (-NH3+) in a derivative of this compound is a powerful σ-acceptor (σ-withdrawing group). Unlike π-acceptors, which primarily influence the adjacent vicinal bonds, strong σ-acceptors weaken the distal C2-C3 bond. This electronic effect, combined with the electrostatic repulsion mentioned earlier, directs the electrophilic attack to the distal bond, leading to its selective cleavage. nih.govresearchgate.net

In highly non-nucleophilic, superacidic media (e.g., CF3SO3H), the reaction of cyclopropylamine (B47189) derivatives can proceed through unique dicationic intermediates. For trans-2-phenylcyclopropylamine, the reaction begins with the protonation of the amine to form an ammonium ion. Subsequent protolytic attack on the cyclopropane ring results in the formation of a highly reactive dicationic species, specifically an ammonium-carbenium ion. nih.gov

The formation of this "superelectrophile" occurs regioselectively, with protonation at the distal C2-C3 bond. nih.gov This dication is a potent electrophile that can then react with nucleophiles, such as aromatic solvents (e.g., benzene), in a Friedel-Crafts-type reaction to yield the final ring-opened product. This pathway represents a rare example of distal bond cleavage followed by nucleophilic and electrophilic trapping reactions. nih.gov

Proton-Coupled Electron Transfer (PCET) is a fundamental process in which both an electron and a proton are exchanged, often in a concerted step. rsc.org This mechanism is highly relevant to the biochemical action of cyclopropylamine derivatives as mechanism-based inhibitors of flavin-dependent monoamine oxidases (MAO). sunderland.ac.uknih.govresearchgate.net

In the context of MAO inhibition, the cyclopropylamine substrate undergoes an initial single-electron transfer (SET) from the nitrogen atom to the oxidized flavin cofactor (FADox). This electron transfer is coupled with a proton transfer, initiating the catalytic cycle. The resulting aminium radical cation is unstable and rapidly undergoes homolytic cleavage of a vicinal C-C bond in the cyclopropane ring. researchgate.net This ring-opening generates a carbon-centered radical, which then covalently binds to the flavin cofactor, leading to the irreversible inactivation of the enzyme. sunderland.ac.ukresearchgate.net While this process is a biochemical transformation, it demonstrates the susceptibility of the cyclopropylamine radical cation to ring-opening, a pathway that could potentially be exploited in synthetic contexts via electrochemical or photochemical methods.

Radical-Based Ring Opening

The cyclopropane ring can also be opened via radical-mediated pathways. These reactions typically involve the formation of a cyclopropyl-substituted radical, which then undergoes a rapid ring-opening reaction known as β-scission. The high strain energy of the ring provides a strong thermodynamic driving force for this cleavage.

The general mechanism involves the generation of a radical intermediate, which can be formed in several ways, such as the addition of an external radical to a substituent on the ring or through a single-electron oxidation of the amine. nih.govbeilstein-journals.org For a derivative of this compound, a radical could be formed at a position α to the nitrogen or on the ethyl group. However, a more common pathway involves the formation of a cyclopropylcarbinyl-type radical. This intermediate is highly unstable and rapidly rearranges by cleaving one of the internal cyclopropane bonds to form a more stable, linear homoallylic radical. researchgate.netnih.gov The regioselectivity of this radical ring-opening depends on the substitution pattern and the stability of the resulting radical product.

| Initiation Step | Intermediate Species | Ring-Opening Process | Final Product Type |

|---|---|---|---|

| Single-Electron Transfer (SET) from Amine | Aminium radical cation | Homolytic cleavage of a vicinal C-C bond. | Ring-opened radical adducts. researchgate.net |

| External Radical Addition to a Substituent | Cyclopropyl-substituted carbon radical | β-scission of the cyclopropane ring. | Functionalized acyclic compounds. beilstein-journals.org |

| Hydrogen Abstraction | Cyclopropyl (B3062369) radical | Cleavage to form an allyl radical (higher barrier). researchgate.net | Alkenyl products. |

Distonic Radical Cation Formation and Trapping

A key reactive intermediate in the chemistry of cyclopropylamines is the distonic radical cation. This species, in which the radical and cation centers are separated, is often more stable than its conventional isomers. kuleuven.be The formation of a distonic radical cation from a cyclopropylamine derivative is typically initiated by a one-electron oxidation of the nitrogen atom. beilstein-journals.org

Upon ionization or oxidation, the nitrogen atom bears a positive charge, forming a radical cation. This intermediate can then undergo a rapid ring-opening via cleavage of one of the vicinal C-C bonds of the cyclopropane ring. This process is thermodynamically driven by the release of the significant ring strain (approximately 28 kcal/mol). nih.gov The resulting species is a 1,3-distonic radical cation, where the positive charge remains on the nitrogen atom and the radical is located on the terminal carbon of the now-open three-carbon chain. kuleuven.bebeilstein-journals.org

This reactive intermediate can be effectively "trapped" by various radical acceptors, such as alkenes and alkynes. The carbon-centered radical adds to the unsaturated bond, initiating a cyclization cascade that ultimately leads to the formation of new carbocyclic or heterocyclic ring systems. beilstein-journals.org The formation and trapping of these distonic radical cations are central to many of the cycloaddition reactions discussed in subsequent sections.

The general mechanism can be summarized as follows:

Oxidation: The nitrogen atom of the cyclopropylamine is oxidized to form a nitrogen-centered radical cation.

Ring Opening: The strained cyclopropane ring undergoes homolytic cleavage of a C-C bond, leading to the formation of a more stable, open-chain distonic radical cation.

Trapping: The carbon-centered radical of the distonic intermediate is trapped by an external agent, such as an alkene or alkyne, to form a new C-C bond and a new radical intermediate.

Cyclization/Termination: The newly formed radical can undergo further reactions, often an intramolecular cyclization, followed by a termination step to yield the final product.

Metal-Mediated C-C Bond Activations

Transition metals are potent catalysts for the activation of otherwise inert C-C bonds, and the strained bonds of cyclopropanes are particularly susceptible to this type of transformation. nih.govresearchgate.net Metal-mediated C-C bond activation of cyclopropylamines involves the oxidative addition of a C-C bond of the cyclopropane ring to a low-valent transition metal center. This process is driven by the release of ring strain and results in the formation of a metallacyclobutane intermediate.

This activation can lead to a variety of synthetic outcomes. For instance, dirhodium(II) complexes can efficiently catalyze the ring opening of N-arylaminocyclopropanes to achieve cycloaddition with various substrates. beilstein-journals.org The mechanism is believed to involve the formation of a nitrogen-centered radical which initiates the C-C bond cleavage. Similarly, other transition metals like palladium, nickel, and rhodium have been extensively used to catalyze cycloaddition reactions of vinylcyclopropanes through C-C bond activation, forming π-allylmetal species as key intermediates. nih.gov

While many examples involve "activated" cyclopropanes (e.g., donor-acceptor or vinyl-substituted), the principles extend to minimally activated systems like alkylcyclopropylamines. The coordination of the metal to the amine can facilitate the subsequent oxidative addition of a vicinal C-C bond. The resulting organometallic intermediate can then participate in various coupling reactions, providing a pathway to more complex molecular architectures.

Ring Opening in Mechanism-Based Enzyme Inhibition

The trans-cyclopropylamine scaffold is a well-known pharmacophore, famously represented by tranylcypromine (B92988) (trans-2-phenylcyclopropylamine), a potent, irreversible inhibitor of monoamine oxidase (MAO). nih.gov This inhibitory activity is a classic example of mechanism-based inhibition, or "suicide inhibition," where the enzyme transforms the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.

The mechanism for MAO inhibition by trans-cyclopropylamine derivatives proceeds through the following steps:

The cyclopropylamine substrate binds to the active site of the MAO enzyme.

The enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor oxidizes the amine via a single-electron transfer (SET) mechanism, generating a cyclopropylaminyl radical cation.

This radical cation is unstable and undergoes rapid ring opening of the cyclopropane C-C bond. This cleavage is facilitated by the radical on the nitrogen, leading to the formation of a carbon-centered radical.

The newly formed, highly reactive carbon-centered radical then forms a covalent bond with a component of the enzyme's active site, often the FAD cofactor itself or a nearby amino acid residue.

This covalent modification results in the irreversible inactivation of the enzyme.

This ring-opening mechanism highlights the latent reactivity of the cyclopropane ring, which can be unmasked by enzymatic oxidation to generate a potent alkylating agent within the confines of an enzyme's active site.

Cycloaddition Reactions

Cyclopropylamines are valuable three-carbon synthons for cycloaddition reactions, providing access to five-membered ring systems. beilstein-journals.orgresearchgate.net These reactions leverage the facile ring-opening of the cyclopropane, which transforms the substrate into a 1,3-dipole equivalent that can react with various dipolarophiles.

[3+2] Cycloadditions with Alkenes and Alkynes

The reaction is typically initiated by a single-electron oxidation of the cyclopropylamine's nitrogen atom, generating the key distonic radical cation intermediate as described previously. beilstein-journals.org This intermediate then adds to the alkene or alkyne partner. The regioselectivity of the addition to the alkene is often excellent. nih.gov Subsequent radical-polar crossover or further redox steps complete the cyclization and afford the final cyclopentane or cyclopentene product. A wide range of functional groups on both the cyclopropylamine and the unsaturated partner are tolerated under these mild reaction conditions. nih.govnih.gov

Visible Light Photocatalysis in Cycloadditions

Visible light photocatalysis has emerged as a particularly mild and efficient method for initiating [3+2] cycloadditions of cyclopropylamines. researchgate.netnih.gov This approach utilizes a photocatalyst, such as Ru(bpz)₃₂ or various organic dyes, that becomes a potent oxidant upon excitation with visible light. nih.govnih.gov

The general photocatalytic cycle proceeds as follows:

The photocatalyst absorbs a photon of visible light, promoting it to an excited state.

The excited-state photocatalyst oxidizes the cyclopropylamine via a single-electron transfer (SET) event, generating the cyclopropylamine radical cation and the reduced form of the catalyst.

The radical cation undergoes ring-opening to form the 1,3-distonic radical cation.

This distonic radical cation adds to an alkene or alkyne.

The resulting radical intermediate is then reduced by the photocatalyst, which regenerates its ground state and closes the catalytic cycle, yielding an anion that undergoes intramolecular cyclization to form the final product. researchgate.net

This method avoids the need for harsh chemical oxidants and often proceeds at room temperature, displaying high functional group tolerance. nih.gov The use of visible light provides a green and sustainable approach to these valuable cycloadditions. researchgate.net

Below is a table summarizing representative results for the visible-light-mediated [3+2] cycloaddition of N-cyclopropylanilines with various olefins.

| Cyclopropylamine (1) | Olefin (2) | Product (3) | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| N-Phenylcyclopropylamine | Styrene | 1,4-Diphenyl-2-azabicyclo[3.1.0]hexane | 96 | 1:1 |

| N-(4-Methoxyphenyl)cyclopropylamine | Styrene | 4-Phenyl-1-(4-methoxyphenyl)-2-azabicyclo[3.1.0]hexane | 94 | 1:1 |

| N-(4-Chlorophenyl)cyclopropylamine | Styrene | 1-(4-Chlorophenyl)-4-phenyl-2-azabicyclo[3.1.0]hexane | 95 | 1:1 |

| N-Phenylcyclopropylamine | 4-Methylstyrene | 1-Phenyl-4-(p-tolyl)-2-azabicyclo[3.1.0]hexane | 92 | 1:1 |

| N-Phenylcyclopropylamine | Methyl acrylate | Methyl 1-phenyl-2-azabicyclo[3.1.0]hexane-4-carboxylate | 85 | 1.5:1 |

Metal-Catalyzed [3+2] Annulation

In addition to photocatalysis, transition metal catalysts can also promote the [3+2] annulation of cyclopropylamines with alkenes and alkynes. Dirhodium(II) complexes, for example, have been shown to be effective catalysts for this transformation. beilstein-journals.org The mechanism of the dirhodium(II)-catalyzed reaction is proposed to be similar to the photocatalytic version, proceeding through a distonic radical cation intermediate generated by the metal catalyst. beilstein-journals.org

The catalytic cycle is thought to involve the oxidation of the cyclopropylamine by the Rh(II) complex to generate a nitrogen-centered radical. This radical then triggers the ring-opening of the cyclopropane. The resulting 1,3-radical cation intermediate is trapped by an alkyne or alkene, leading to an intramolecular radical addition. A final hydrogen atom transfer (HAT) step can yield the desired product and regenerate the active catalyst. beilstein-journals.org

Lewis acids have also been employed to catalyze the [3+2] annulation of donor-acceptor aminocyclopropanes with various partners. nih.gov In these cases, the Lewis acid activates the cyclopropane towards ring-opening, generating a zwitterionic intermediate that undergoes cycloaddition. These metal-catalyzed methods provide a complementary approach to the photocatalytic strategies for the synthesis of five-membered nitrogen-containing rings.

Isomerization Reactions

Isomerization reactions, particularly those involving the interconversion of cis and trans isomers, are fundamental transformations for substituted cyclopropanes. These reactions can be induced by various factors, including the presence of metal catalysts or the application of thermal energy.

The stereochemical configuration of substituted cyclopropanes can be altered in the presence of metal salts, particularly Lewis acids. This transformation is often observed in donor-acceptor (D-A) cyclopropanes, where one substituent is an electron-donating group (like an amine or alkyl group) and another is an electron-accepting group.

The mechanism typically involves the coordination of the Lewis acid (e.g., Sc(OTf)₃, GaCl₃) to the acceptor group, which polarizes and weakens the adjacent carbon-carbon bond of the cyclopropane ring. researchgate.net This facilitates the cleavage of the bond, leading to a zwitterionic ring-opened intermediate. Rotation around the newly formed single bonds can occur in this intermediate state. Subsequent ring-closure can then lead to the formation of either the original isomer or its stereoisomer. The final cis/trans ratio is often dictated by the thermodynamic stability of the products. For 2-substituted-cyclopropylamine derivatives, the trans isomer is generally more stable due to reduced steric strain, and thus isomerization processes often favor its formation.

Table 1: Examples of Metal-Catalyzed Reactions in Cyclopropane Derivatives (Note: This table presents general examples of metal-catalyzed transformations of cyclopropane systems to illustrate the principles of bond activation.)

| Catalyst System | Substrate Type | Transformation | Reference |

| Gallium trichloride | 2-arylcyclopropane-1,1-dicarboxylates | Ring-opening and reaction with diacetylenes | researchgate.net |

| Gold(I) complexes | Indenes with stannylated propargyl esters | Cascade cyclopropanation and ring-expansion | researchgate.net |

| Copper(I) complexes | Dihydrofuran derivatives | Intramolecular [2+2] cycloaddition | researchgate.net |

| Rhodium(II) complexes | Diazo compounds and olefins | Inter- and intramolecular cyclopropanation | ethz.ch |

The application of heat can induce structural isomerization in cyclopropane rings. The process proceeds through a homolytic cleavage of a carbon-carbon bond, which requires significant energy due to the inherent ring strain. This cleavage results in the formation of a diradical intermediate.

For a substituted cyclopropane like this compound, the bond most likely to break is one adjacent to the substituents, as these can stabilize the resulting radical centers. Once the diradical is formed, rotation around the remaining C-C single bonds can occur. The subsequent re-closure of the ring can yield either the original trans isomer or the corresponding cis isomer. Studies on analogous compounds like methylcyclopropane and phenylcyclopropane have shown that these thermal isomerizations can also lead to ring-opened products, such as various isomeric butenes or allylbenzene, respectively. researchgate.net The distribution of products depends on the temperature and the relative stabilities of the possible transition states and intermediates. researchgate.net

Other Characteristic Reactions

Beyond isomerization, the chemical nature of the cyclopropylamine moiety allows for a range of other transformations, including amination, nucleophilic additions, and intramolecular cyclizations.

Amination processes can refer to either the synthesis of the amine itself or its subsequent reactions to form more complex nitrogen-containing molecules. One versatile method for forming C-N bonds with cyclopropyl groups is the Chan-Lam amination reaction. This copper-catalyzed reaction typically involves a cyclopropyl boronic acid or its ester derivative, which reacts with a primary or secondary amine or other nitrogen nucleophile.

For instance, a derivative such as cyclopropyl boronic acid can be coupled with various primary and secondary amines in the presence of a copper catalyst like Cu(OAc)₂ to yield N-substituted cyclopropylamines. chemrxiv.org This methodology allows for the synthesis of a wide array of N-aryl and N-alkyl derivatives of this compound. The reaction is valued for its tolerance of diverse functional groups. chemrxiv.org Another approach involves the reaction of alkylboronic esters, converted into nucleophilic 'ate' complexes, with electrophilic amination reagents. chemrxiv.org

The amine group in this compound can act as a nucleophile in additions to highly strained C=C double bonds, such as those in cyclopropenes. Cyclopropenes are often generated in situ from stable precursors like halocyclopropanes via a base-assisted dehydrohalogenation. ku.eduresearchgate.net

The reaction mechanism involves the elimination of HBr or HCl from a halocyclopropane to form a transient and highly reactive cyclopropene intermediate. ku.edu The amine then attacks one of the sp²-hybridized carbon atoms of the cyclopropene. This addition occurs with retention of the three-membered ring. The stereoselectivity of the addition is a key feature and can be controlled by several factors, including steric hindrance or the presence of a directing group on the cyclopropene. researchgate.net For example, a strategically placed carboxamide group can direct the incoming nucleophile to the cis-face of the ring through coordination with an alkali metal cation. researchgate.netnih.gov This results in a highly diastereoselective formation of polysubstituted cyclopropanes. ku.edunih.gov

Table 2: Diastereoselective Nucleophilic Additions to Cyclopropene Intermediates (Note: This table illustrates the principle of diastereoselective addition to cyclopropenes generated in situ from bromocyclopropanes, a reaction pathway available for amine nucleophiles.)

| Nucleophile | Substrate Precursor | Key Feature | Diastereoselectivity | Reference |

| Oxygen Nucleophiles | 2-bromocyclopropyl-carboxylic acid derivatives | Thermodynamically driven epimerization | High (favors trans product) | ku.edu |

| Phenoxides | N,N-diethyl-1-phenyl-cycloprop-2-ene-1-carboxamide | Directing effect of carboxamide group | High cis-selectivity | researchgate.netnih.gov |

| Nitrogen Nucleophiles (Azoles) | Chiral bromocyclopropanes | Chiral center on cyclopropene intermediate | Excellent diastereoselectivity | ku.edu |

Derivatives of this compound can be designed to undergo intramolecular cyclopropanation reactions, leading to the formation of bicyclic or more complex polycyclic systems. researchgate.net These reactions typically involve a molecule that contains both an olefinic double bond and a carbene precursor, such as a diazo compound or a gem-dihalide. ethz.ch

The reaction is most commonly catalyzed by transition metals, particularly rhodium and copper complexes, which react with the carbene precursor to generate a metal carbenoid. ethz.ch This highly reactive intermediate then adds across the tethered olefin in an intramolecular fashion. The stereochemical outcome of the cyclopropanation can often be controlled with high precision by using chiral catalysts or by leveraging substrate-based stereocontrol, resulting in the formation of enantiomerically enriched cyclopropane-fused scaffolds. nih.gov This strategy is a powerful tool in synthetic chemistry for constructing sterically congested and structurally complex molecules from relatively simple linear precursors. ethz.chresearchgate.net

Stereochemical Analysis and Conformational Studies

Diastereomeric and Enantiomeric Purity Assessment

A comprehensive review of the scientific literature did not yield specific studies detailing the diastereomeric and enantiomeric purity assessment of trans-2-Ethyl-cyclopropylamine. While methods for the synthesis of trans-2-substituted cyclopropylamines with high diastereoselectivity have been reported, specific data on the diastereomeric excess (d.r.) for the ethyl derivative were not found.

Generally, the determination of diastereomeric and enantiomeric purity for chiral amines involves techniques such as chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) using chiral stationary phases, and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral resolving or solvating agents. For instance, the enantiomeric resolution of various trans-1,2-disubstituted cyclopropanes has been achieved using HPLC with chiral stationary phases like Chiralcel OD and Chiralcel OJ.

In the absence of specific experimental data for this compound, a general approach to assessing its stereochemical purity would involve these established methods.

Table 1: General Methods for Stereochemical Purity Assessment

| Method | Principle | Application |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation and quantification of enantiomers to determine enantiomeric excess (ee). |

| Chiral GC | Similar to chiral HPLC, but for volatile compounds, using a chiral stationary phase in a capillary column. | Analysis of volatile chiral amines and their derivatives. |

| NMR with Chiral Resolving Agents | Formation of diastereomeric complexes (e.g., salts or amides) with a chiral derivatizing agent, resulting in distinct NMR signals for each diastereomer. | Determination of enantiomeric purity by integration of the corresponding signals. |

Absolute Configuration Determination

Specific studies on the determination of the absolute configuration of the enantiomers of this compound were not found in the reviewed literature. The assignment of the absolute spatial arrangement of atoms (R/S configuration) at the chiral centers is a critical aspect of stereochemical analysis.

For analogous compounds, such as (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride, the absolute configuration has been determined. acs.org The primary and most definitive method for this purpose is single-crystal X-ray crystallography, particularly of a salt formed with a chiral acid of known absolute configuration. This technique allows for the direct visualization of the three-dimensional structure of the molecule in the crystalline state.

Other methods that can be employed for the determination of absolute configuration include:

Vibrational Circular Dichroism (VCD): This spectroscopic technique measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Comparison of the experimental VCD spectrum with that predicted by quantum chemical calculations for a specific enantiomer allows for the assignment of its absolute configuration.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These methods analyze the interaction of chiral molecules with plane-polarized and circularly polarized light in the UV-visible region.

Chemical Correlation: This involves chemically transforming the molecule of unknown configuration into a compound whose absolute configuration is already established, through a series of stereochemically well-defined reactions.

Without specific experimental results for this compound, its absolute configuration remains undetermined in the public domain.

Conformational Analysis of Cyclopropylamine (B47189) Systems

The conformational landscape of cyclopropylamine and its derivatives is characterized by the rotation of the amino group relative to the cyclopropane (B1198618) ring. High-resolution spectroscopic studies, particularly in the far-infrared and microwave regions, combined with quantum chemical calculations, have provided detailed insights into the conformational preferences of these systems.

For cyclopropylamine itself, two main conformers are identified: trans and gauche. These are distinguished by the dihedral angle of the amino group relative to the plane of the cyclopropane ring.

The trans conformer (also referred to as the bisected conformation) is generally the more stable form. In this arrangement, the plane of the NH₂ group is perpendicular to the plane of the cyclopropane ring.

The gauche conformer is a higher-energy form where the amino group is rotated away from the bisected position.

The presence of an alkyl substituent at the C2 position, as in this compound, is expected to influence the relative energies and populations of these conformers due to steric interactions.

The rotation of the amino group is governed by a torsional potential energy surface. This surface describes the energy of the molecule as a function of the torsional angle. The energy maxima on this surface correspond to the barriers to internal rotation between the stable conformers.

For methyl-substituted amines, theoretical studies have shown that the barriers to internal rotation and nitrogen inversion are sensitive to the level of theory used in calculations. scielo.br For instance, the rotational barrier in dimethylamine (B145610) has been experimentally determined to be around 3.0 kcal/mol. scielo.br In substituted ethanes, rotational energy barriers are influenced by a combination of steric hindrance and stereoelectronic effects, such as hyperconjugation. The presence of substituents generally increases the rotational barrier. msu.edu

In the case of cyclopropylamine, the energy difference between the trans and gauche conformers and the barriers to their interconversion have been investigated. These energy barriers are typically on the order of a few kcal/mol, allowing for the interconversion of conformers at room temperature.

Table 2: Calculated Rotational and Inversion Barriers for Simple Amines (kcal/mol)

| Molecule | Motion | Calculated Barrier (CCSD(T)/CBS+CV) | Experimental Barrier |

|---|---|---|---|

| Methylamine | Rotation | 1.83 | 1.96 - 2.05 |

| Methylamine | Inversion | 4.99 | 4.83 - 5.56 |

| Dimethylamine | Rotation | 3.11 | 3.01 - 3.03 |

| Dimethylamine | Inversion | 5.11 | - |

Data from theoretical studies on methyl-substituted amines. scielo.br

High-resolution spectroscopic techniques are powerful tools for the experimental characterization of different conformers.

Rotational Spectroscopy: This technique, often performed in the microwave region on gas-phase samples, can distinguish between different conformers as they have distinct moments of inertia and thus unique rotational spectra. Analysis of the spectra provides highly accurate rotational constants, which can be compared with theoretical calculations to identify the observed conformers.

Rovibrational Spectroscopy: This method probes the combined rotational and vibrational transitions of a molecule, typically in the infrared region. Far-infrared spectroscopy is particularly useful for studying the low-frequency torsional vibrations associated with conformational changes. For cyclopropylamine, the –NH₂ torsional bands have been measured with high resolution, allowing for the detailed characterization of the torsional energy levels for both trans and gauche conformers.

Far-Infrared Spectroscopy: This technique directly probes the low-energy transitions corresponding to large-amplitude motions like the torsion of the amino group. The analysis of the far-infrared spectrum of cyclopropylamine has provided accurate energy levels and rotational and centrifugal distortion constants for the ground and torsionally excited states of the trans conformer.

These spectroscopic methods, in conjunction with computational chemistry, provide a comprehensive picture of the conformational dynamics of cyclopropylamine systems. While specific data for this compound is not available, the principles and findings from studies on cyclopropylamine serve as a foundational model for understanding its conformational behavior.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of molecules. It is employed to determine optimized geometries, analyze reaction pathways, and calculate thermodynamic properties with a high degree of accuracy.

DFT calculations are utilized to find the lowest energy conformation of trans-2-Ethyl-cyclopropylamine. This process, known as geometry optimization, determines the most stable arrangement of atoms by calculating key structural parameters. The resulting data provides a detailed three-dimensional picture of the molecule's shape.

Illustrative Optimized Geometric Parameters for a Cyclopropylamine (B47189) Derivative

| Parameter | Description | Typical Value (Å or °) |

|---|---|---|

| C1-C2 Bond Length | Length of the bond within the cyclopropyl (B3062369) ring | ~1.51 Å |

| C-N Bond Length | Length of the bond connecting the ring to the amine group | ~1.46 Å |

| C-C-N Bond Angle | Angle between two ring carbons and the nitrogen atom | ~118° |

| N-H Bond Length | Length of the bond between nitrogen and hydrogen | ~1.01 Å |